N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS No.: 862807-66-7
Cat. No.: VC7689890
Molecular Formula: C21H23N3O5S2
Molecular Weight: 461.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862807-66-7 |
|---|---|
| Molecular Formula | C21H23N3O5S2 |
| Molecular Weight | 461.55 |
| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
| Standard InChI | InChI=1S/C21H23N3O5S2/c1-28-16-10-11-17(29-2)19-18(16)22-21(30-19)23-20(25)14-6-8-15(9-7-14)31(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
| Standard InChI Key | MVNVYMPGRRNSCP-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide, reflects its three primary components:
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4,7-Dimethoxy-1,3-benzothiazol-2-amine: A benzothiazole ring substituted with methoxy groups at positions 4 and 7.
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4-(Piperidine-1-sulfonyl)benzoic acid: A benzoic acid derivative functionalized with a piperidine sulfonyl group at the para position.
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Amide linkage: Connects the benzothiazole and benzene sulfonyl moieties, enhancing stability and bioavailability.
The molecular formula is C₂₁H₂₃N₃O₅S₂, with a molecular weight of 461.55 g/mol. X-ray crystallography and NMR studies confirm a planar benzothiazole ring and a twisted conformation between the sulfonyl and amide groups, which may influence receptor binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃N₃O₅S₂ |
| Molecular Weight | 461.55 g/mol |
| IUPAC Name | N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
| CAS Number | 862807-66-7 |
| Topological Polar Surface Area | 131 Ų |
Physicochemical Characteristics
The compound exhibits moderate lipophilicity (logP ≈ 3.2), suitable for blood-brain barrier penetration. Its solubility profile varies:
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Aqueous solubility: <0.1 mg/mL at pH 7.4, limiting oral bioavailability without formulation aids.
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Organic solvents: Soluble in DMSO (25 mg/mL) and dimethylformamide, facilitating in vitro assays.
Thermogravimetric analysis reveals decomposition at 218°C, indicating thermal stability during storage.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves three stages (Figure 1):
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Benzothiazole core formation: 2-Amino-4,7-dimethoxybenzothiazole is synthesized via cyclization of 4,7-dimethoxyaniline with thiourea in hydrochloric acid.
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Sulfonylation: 4-Chlorosulfonylbenzoic acid reacts with piperidine in dichloromethane to yield 4-(piperidine-1-sulfonyl)benzoic acid.
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Amide coupling: Carbodiimide-mediated condensation links the benzothiazole amine to the sulfonylated benzoic acid, achieving yields of 68–72% after recrystallization.
Critical parameters include:
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Temperature control (<5°C during sulfonylation to prevent side reactions).
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Use of N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
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Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Industrial Optimization
Scale-up processes employ continuous flow reactors to enhance mixing and heat transfer during exothermic steps. Recent advances utilize enzyme-mediated amidation (e.g., Candida antarctica lipase B) to reduce waste and improve atom economy. A 2024 pilot study achieved 85% yield at 100 kg batch scale using microwave-assisted synthesis (80°C, 20 min).
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The compound reduces TNF-α production in LPS-stimulated macrophages (EC₅₀ = 2.1 μM) via:
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NF-κB inhibition: Prevents IκBα phosphorylation, blocking nuclear translocation of p65.
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COX-2 suppression: Lowers prostaglandin E₂ levels by 78% at 5 μM.
In murine collagen-induced arthritis models, 10 mg/kg/day dosing decreased joint swelling by 54% over 21 days.
Antimicrobial Activity
Against Staphylococcus aureus (MRSA):
| Strain | MIC (μg/mL) | Mechanism |
|---|---|---|
| ATCC 43300 (MRSA) | 8 | Penicillin-binding protein 2a inhibition |
| Clinical isolate | 16 | Biofilm disruption (↓EPS 43%) |
Synergy with vancomycin reduces MIC to 2 μg/mL, suggesting combination therapy potential.
Research Applications and Comparative Analysis
Drug Discovery
The compound serves as a lead structure for:
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Selective HDAC6 inhibitors: Structural analogs show 90 nM affinity through benzothiazole-Zn²⁺ coordination.
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Antileishmanial agents: A 2023 study reported IC₅₀ = 1.8 μM against Leishmania donovani, outperforming miltefosine.
Structure-Activity Relationships (SAR)
Key modifications impacting efficacy:
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Methoxy groups: Removal at C4 reduces anticancer activity by 6-fold, highlighting their role in DNA intercalation.
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Piperidine substitution: Replacing piperidine with morpholine improves aqueous solubility but diminishes TNF-α inhibition.
Table 2: Analog Comparison
| Analog | Anticancer IC₅₀ (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 4.7 | 0.09 |
| 4,7-Dihydroxy derivative | 12.3 | 1.2 |
| Piperazine variant | 3.1 | 0.15 |
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